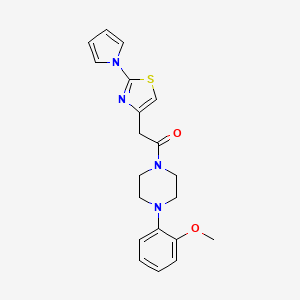
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has received significant attention in the scientific community due to its potential use in cancer treatment.
作用機序
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is an inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone blocks the activation of downstream signaling pathways, leading to a reduction in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor size. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has also been shown to enhance the immune response, leading to an increased ability to fight cancer.
実験室実験の利点と制限
One advantage of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is its specificity for BTK, which makes it a potent inhibitor of B-cell receptor signaling. However, this specificity may also limit its use in cancers that do not rely on B-cell receptor signaling. Additionally, 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has been shown to have limited efficacy in some cancer cell lines, indicating that it may not be effective in all types of cancer.
将来の方向性
Future research on 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone could focus on identifying biomarkers that predict response to treatment, as well as developing combination therapies that enhance its efficacy. Additionally, further studies could investigate the potential use of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone in other diseases, such as autoimmune disorders. Finally, the development of more potent and selective BTK inhibitors could lead to improved cancer treatment options.
合成法
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone can be synthesized by reacting 2-(1H-pyrrol-1-yl)thiazol-4-amine with 4-(2-methoxyphenyl)piperazine-1-carboxylic acid, followed by coupling with 2-bromoacetophenone. This reaction results in the formation of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone, which can then be purified using column chromatography.
科学的研究の応用
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, acute myeloid leukemia, and multiple myeloma. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has also demonstrated efficacy in animal models of cancer, leading to a significant reduction in tumor growth.
特性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-26-18-7-3-2-6-17(18)22-10-12-23(13-11-22)19(25)14-16-15-27-20(21-16)24-8-4-5-9-24/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLHWHRIVWPSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2955068.png)
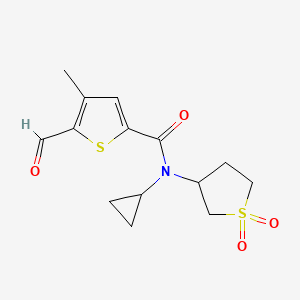

![N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2955072.png)

![N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2955074.png)
![2-(2-Chloro-acetylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B2955076.png)
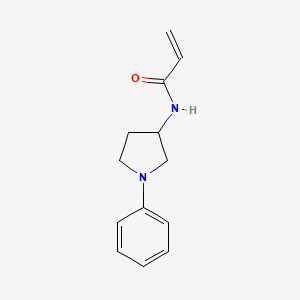
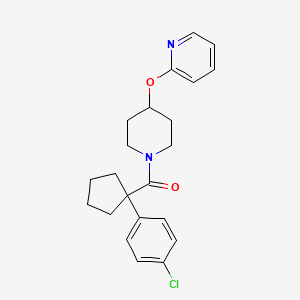

![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B2955083.png)

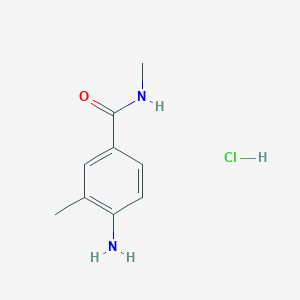
![2-Cyclopropyl-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2955091.png)